2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine
Overview
Description
2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound containing an oxadiazole ring
Mechanism of Action
Target of Action
Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . They have also attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .
Mode of Action
It’s known that the 1,3,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure allows it to undergo various chemical reactions, making it important for molecule planning because of its privileged structure, which has enormous biological potential .
Biochemical Pathways
Oxadiazoles have been known to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the 1,3,4-oxadiazole ring in the compound suggests that it may have good bioavailability due to its ability to form hydrogen bonds and its planar structure .
Result of Action
Compounds containing 1,3,4-oxadiazole cores have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-oxadiazole derivatives, to which this compound belongs, are associated with multiple biological activities, such as anti-inflammatory, hypotensive, bactericidal, hypoglycemic, analgesic, anticonvulsive, and antiemetic activities . The specific enzymes, proteins, and other biomolecules that 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine interacts with are yet to be identified.
Cellular Effects
Some 1,3,4-oxadiazole derivatives have shown significant inhibitory activity to nitric oxide in lipopolysaccharide-induced BV2 cells and exhibited good neuroinflammatory activity
Molecular Mechanism
The synthesis of 1,3,4-oxadiazole derivatives often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates
Temporal Effects in Laboratory Settings
It is known that 1,3,4-oxadiazole derivatives have been used as important synthons in the development of new drugs
Dosage Effects in Animal Models
Some 1,3,4-oxadiazole derivatives have shown significant anti-inflammatory activity at a test dose of 25 mg/kg body weight
Metabolic Pathways
It is known that oxadiazoles have been recognized as the bioisosteres of (hydroxamic)esters, carboxamides, and carbamates, leading to metabolic stability to parent scaffolds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another approach includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns.
1,3,4-Oxadiazole: Similar to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine but with different functional groups attached to the ring.
1,2,5-Oxadiazole: A less common isomer with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-7-8-5(9-4)2-3-6/h2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJDDBJDNJOXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
781612-35-9 | |
Record name | 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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